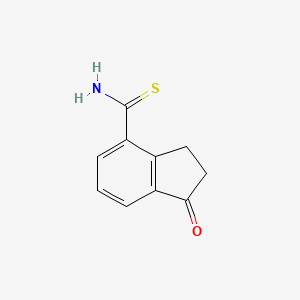

1-氧代-2,3-二氢-1H-茚-4-甲硫酰胺

描述

The compound “1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide” is a chemical compound, but there is limited information available about it. It’s important to note that the compound may have similarities with "1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" and "2,3-Dihydro-1-oxo-1h-indene-4-carbonitrile" , which are more well-studied compounds.

科学研究应用

缓蚀

- 茚满酮衍生物,包括与 1-氧代-2,3-二氢-1H-茚-4-甲硫酰胺 在结构上相似的化合物,已显示出作为酸性环境中低碳钢的缓蚀剂的有效性(Saady 等,2018 年)。

抗菌性能

- 在结构上相关的 N-取代-3-氨基-5-氧代-4-苯基-2,5-二氢-1H-吡唑-1-甲硫酰胺衍生物表现出有希望的抗菌活性(Pitucha 等,2010 年)。

新型化合物的防腐性能

- 一种与 1-氧代-2,3-二氢-1H-茚-4-甲硫酰胺密切相关的、新合成的化合物在酸性溶液中对碳钢表现出显着的防腐性能(Deyab 等,2019 年)。

类似物的合成

- 在优化的条件下,合成了与所讨论的化学物质相关的 3-氧代-1H-茚-1-羧酸衍生物的类似物,收率很高(Yang Li-jian,2013 年)。

与 DNA 的相互作用

- 涉及在结构上相似的甲硫酰胺钌 (II) 配合物的研究表明与小牛胸腺 DNA 相互作用,表明在 DNA 相关研究中具有潜力(Muthuraj & Umadevi,2018 年)。

细胞毒性和对接研究

- 涉及 N-苄基-4,5-二氢-3-甲基-5-氧代-1H-吡唑-4-甲硫酰胺及其金属配合物(与所讨论的化学物质相关)的研究表明它们在细胞毒性和对接研究中的潜力(Hosny 等,2021 年)。

作用机制

Target of Action

The primary target of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system.

Mode of Action

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide acts as an AMPA antagonist . It binds to the AMPA receptor, inhibiting the action of glutamate, and thus, decreasing the neuron’s excitability.

Biochemical Pathways

By acting as an AMPA antagonist, 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide affects the glutamatergic signaling pathway . This results in a decrease in the release of excitatory neurotransmitters, leading to reduced neuronal excitability and downstream effects such as potential anticonvulsant activity.

Result of Action

The molecular and cellular effects of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide’s action include a decrease in neuronal excitability, which could potentially lead to anticonvulsant activity .

属性

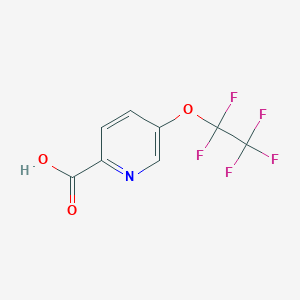

IUPAC Name |

1-oxo-2,3-dihydroindene-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c11-10(13)8-3-1-2-7-6(8)4-5-9(7)12/h1-3H,4-5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYOOACGYIHUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)

![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)

![8-ethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2363625.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)